N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O5S and its molecular weight is 472.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A comprehensive study by Saitoh et al. (2001) detailed the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline via the cyclization of related compounds using the Pummerer reaction as a key step. This process was enhanced by the use of boron trifluoride diethyl etherate, suggesting a method for producing complex isoquinolines, including those related to the compound , by facilitating cyclization through a dicationic intermediate mechanism (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001). Additionally, Xu et al. (2005) synthesized analogues of the compound, highlighting their potential as sigma-2 receptor probes, indicating a method for developing novel ligands for receptor targeting in biomedical research (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Pharmacological Synthesis and Screening
Patel et al. (2009) focused on synthesizing fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, incorporating similar structural motifs to those found in the target compound. These synthesized molecules were then subjected to various biological and pharmacological screenings, suggesting a framework for assessing the biological activity of newly synthesized isoquinoline derivatives (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Radioligand Development for Tumor Imaging
Tu et al. (2007) investigated fluorine-containing benzamide analogs, closely related to the chemical structure of interest, for their utility in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This study represents a direct application of similar compounds in the development of diagnostic tools for oncology, showcasing the compound's relevance in creating imaging agents (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Visible Light-Promoted Synthesis
Liu et al. (2016) demonstrated a visible-light-promoted synthesis technique for producing 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, a category encompassing the structure of interest. This method offers an innovative approach to synthesizing similar compounds efficiently and with potential environmental benefits, indicating the compound's versatility in advanced synthetic chemistry (Liu, Cong, Liu, & Sun, 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is P-glycoprotein (P-gp) . P-gp is a well-known membrane transporter expressed in a number of strategic biological barriers, where it exerts a protective effect of paramount importance .
Mode of Action
The compound acts as a potent and selective ligand of P-gp . It displays a substrate mechanism of action and high selectivity toward P-gp . The compound’s interaction with P-gp leads to changes in the transporter’s activity, affecting the efflux of many chemotherapeutics .
Biochemical Pathways
The compound’s interaction with P-gp affects the multidrug resistance (MDR) pathway . By inhibiting P-gp, the compound can potentially increase the intracellular concentration of chemotherapeutic drugs, enhancing their efficacy .
Pharmacokinetics
As a p-gp inhibitor, it can influence the pharmacokinetics of other drugs by altering their absorption and distribution .
Result of Action
The compound’s action results in the inhibition of P-gp, potentially reversing multidrug resistance in cancer cells . This could enhance the efficacy of chemotherapeutic drugs and improve treatment outcomes .
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-18-11-15-7-9-26(13-16(15)12-19(18)31-2)32(28,29)10-8-25-20(27)14-3-5-17(6-4-14)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCVZHDFVYSSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.